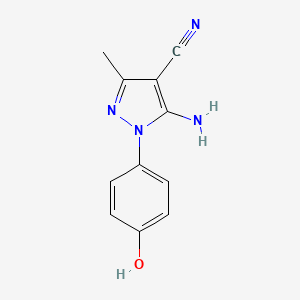
(2Z)-2-Ethylidenecyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Ethylidenecyclopentan-1-one is an organic compound with a unique structure characterized by a five-membered cyclopentane ring with an ethylidene group attached to the second carbon and a ketone group on the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Ethylidenecyclopentan-1-one can be achieved through several methods. One common approach involves the aldol condensation of cyclopentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as zeolites or metal oxides can be employed to enhance the reaction efficiency. The use of advanced separation techniques, such as distillation or chromatography, is essential to isolate and purify the compound on a large scale.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-Ethylidenecyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield the corresponding alcohol. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: The ethylidene group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentanones.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Ethylidenecyclopentan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of (2Z)-2-Ethylidenecyclopentan-1-one involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the presence of the ethylidene and ketone groups, which can participate in nucleophilic and electrophilic reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentanone: Lacks the ethylidene group, making it less reactive in certain reactions.
2-Ethylcyclopentanone: Similar structure but with different reactivity due to the position of the ethyl group.
Cyclopent-2-en-1-one: Contains a double bond within the ring, leading to different chemical behavior.
Uniqueness
(2Z)-2-Ethylidenecyclopentan-1-one is unique due to the presence of both the ethylidene and ketone groups, which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound for various scientific applications.
Eigenschaften
Molekularformel |
C7H10O |
|---|---|
Molekulargewicht |
110.15 g/mol |
IUPAC-Name |
(2Z)-2-ethylidenecyclopentan-1-one |
InChI |
InChI=1S/C7H10O/c1-2-6-4-3-5-7(6)8/h2H,3-5H2,1H3/b6-2- |
InChI-Schlüssel |
XUESHTLXMCHZSD-KXFIGUGUSA-N |
Isomerische SMILES |
C/C=C\1/CCCC1=O |
Kanonische SMILES |
CC=C1CCCC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(NE)-N-(1-thieno[2,3-b]pyridin-5-ylethylidene)hydroxylamine](/img/structure/B13077458.png)
![2-[(2-Fluorophenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13077461.png)


![(13S,17R)-16-(3,4-dichlorobenzoyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1(10),2(7),3,5,8-pentaene](/img/structure/B13077481.png)


![1-{[(Hex-5-en-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B13077498.png)




